N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide
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Description
Scientific Research Applications
Synthesis and Biological Activity
- Cyclopropane Fused Benzimidazoles: A study detailed the synthesis of dimethyl substituted benzimidazoles with cyclopropane fused onto different alicyclic rings. These compounds showed reduced cytotoxicity towards human skin fibroblast cells, highlighting the influence of dimethyl group substituents on their biological activities (Hehir et al., 2008).
Chemical Synthesis Techniques
- Tetrahydrobenzofurans: Research on tetrahydrobenzofurans unveiled a unique transformation under alkaline hydrogen peroxide treatment, leading to novel tetrahydrobenzofuran derivatives. This study presents an innovative approach to synthesizing complex heterocyclic compounds (Levai et al., 2002).
Antibacterial Agents
- Pyrazol-5-ones Derivatives: Novel analogs of pyrazol-5-ones were synthesized and showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The study also included QSAR studies to understand the relationship between the chemical structure and antibacterial activity (Palkar et al., 2017).
Photophysical Properties
- Fused Oxazapolycyclic Skeleton: A unique fused oxazapolycyclic skeleton was synthesized, displaying strong blue emission in dichloromethane, indicating its potential for photophysical applications (Petrovskii et al., 2017).
Antifungal Activity
- Benzannulated O-Heterocycles: A study described the efficient synthesis of benzannulated seven-membered O-heterocycles with potential antifungal therapeutic applications. This research offers insights into novel antifungal reagents (Cao et al., 2019).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-9-20-14-10-13(19-16(21)12-5-6-12)7-8-15(14)23-11-18(2,3)17(20)22/h4,7-8,10,12H,1,5-6,9,11H2,2-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKZCMMJPPXMPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3CC3)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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